L-Ascorbic acid 2-sulfate dipotassium salt

Vue d'ensemble

Description

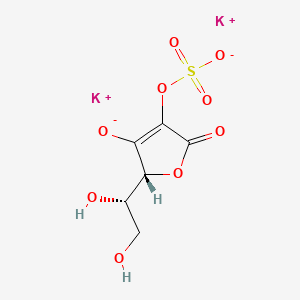

L-Ascorbic acid 2-sulfate dipotassium salt is a derivative of L-ascorbic acid, commonly known as vitamin C. This compound is characterized by the addition of a sulfate group at the second carbon position and the presence of two potassium ions. It is often used in scientific research due to its stability and unique properties compared to L-ascorbic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-ascorbic acid 2-sulfate dipotassium salt typically involves the sulfation of L-ascorbic acid. This process can be achieved by reacting L-ascorbic acid with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective sulfation at the second carbon position .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is a defining reaction for this compound, with both enzymatic and chemical pathways documented.

Enzymatic Hydrolysis

The enzyme ascorbic acid sulfate sulfohydrolase (C2 sulfatase) catalyzes the hydrolysis of L-ascorbic acid 2-sulfate dipotassium salt into L-ascorbic acid (C1) and sulfate (SO4²⁻) .

Mechanism :

The enzymatic process follows a two-step sequence involving transient enzyme-substrate complexes (ES I and ES II) and acid-base catalysis (Fig. 1) :

-

ES I Formation : Weak binding of the substrate to the enzyme’s sulfhydryl-containing active site.

-

ES II Formation : Tight binding followed by sequential release of C1 and sulfate.

Oxidation Reactions

The compound undergoes oxidation to form dehydroascorbic acid derivatives, retaining its antioxidant capacity while transferring electrons to reactive species.

Key Oxidizing Agents and Conditions

| Reagent | Conditions | Major Product |

|---|---|---|

| Hydrogen peroxide | Neutral pH, 25°C | Dehydroascorbic acid sulfate |

| Potassium permanganate | Acidic, 40–60°C | Oxalic acid + sulfate byproducts |

Mechanism :

Oxidation occurs via electron transfer from the enediol group of ascorbate to the oxidizing agent, forming a radical intermediate that stabilizes as dehydroascorbic acid.

Reduction Reactions

The sulfate derivative can be reduced back to L-ascorbic acid under controlled conditions, restoring its native antioxidant activity.

Common Reducing Agents

| Reagent | Conditions | Outcome |

|---|---|---|

| Sodium borohydride | Aqueous, pH 7–8, 30°C | L-ascorbic acid + potassium sulfate |

| Dithiothreitol (DTT) | Buffered, 25°C | Complete reduction in <30 min |

Applications :

This reversibility is exploited in pharmaceutical formulations to regenerate active vitamin C in vivo.

Substitution Reactions

The sulfate group at C2 is susceptible to nucleophilic substitution, enabling functionalization for targeted applications.

Representative Substitution Pathways

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines | Alkaline, 50°C | 2-Aminoascorbate derivatives |

| Thiols | Neutral pH, RT | Thioether-linked ascorbate analogs |

Mechanism :

Nucleophilic attack displaces the sulfate group, forming a covalent bond with the incoming nucleophile. The reaction is facilitated by the electron-withdrawing effect of the adjacent carbonyl group.

Stability and Degradation

The compound exhibits greater stability than L-ascorbic acid but degrades under prolonged exposure to:

-

Heat (>80°C): Leads to desulfation and lactone ring cleavage.

-

UV Light : Generates radical intermediates and carbonyl compounds.

Biological Relevance

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

L-Ascorbic acid 2-sulfate dipotassium salt is characterized by its stability compared to ascorbic acid itself. Its mechanism of action primarily involves its role as a reducing agent, which allows it to neutralize free radicals and reduce oxidative stress in biological systems. This compound can donate electrons to various molecular pathways, influencing processes such as collagen synthesis and immune function .

Chemistry

- Reagent in Chemical Reactions : This compound is utilized in various chemical reactions and analytical techniques due to its reducing properties. It serves as a reagent in organic synthesis and analytical chemistry.

- Stability in Food Systems : As a stable source of vitamin C, it is added to food products to prevent oxidation and discoloration .

Biology

- Cellular Metabolism Studies : Research has shown that this compound plays a significant role in cellular metabolism and oxidative stress studies. It has been investigated for its protective effects against oxidative damage in neuronal cells .

- Antioxidant Properties : The compound's ability to act as an antioxidant makes it valuable in biological research focusing on oxidative stress-related diseases.

Medicine

- Therapeutic Potential : Investigations are ongoing into the therapeutic effects of this compound, particularly in formulations aimed at enhancing skin health and treating conditions associated with oxidative stress .

- Stability in Pharmaceutical Formulations : Its stability allows it to be used as a reliable source of vitamin C in pharmaceutical products .

Industrial Applications

- Cosmetics : this compound is incorporated into cosmetic formulations due to its antioxidant properties, helping to prevent skin aging and improve skin health.

- Food Additives : It is widely used as a food additive (E300) to combat oxidation in various food products, including juices, jams, and dairy products .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Reagent in organic synthesis | Enhances reaction efficiency |

| Biology | Cellular metabolism research | Protects against oxidative damage |

| Medicine | Skin health formulations | Stable source of vitamin C |

| Industry | Cosmetics and food additives | Antioxidant properties |

Case Study 1: Protective Effects Against Oxidative Stress

A study investigated the protective effects of this compound against methylmercury-induced oxidative damage in neuronal cells (SH-SY5Y). The results indicated that treatment with this compound significantly reduced intracellular reactive oxygen species levels and improved cell viability compared to untreated controls .

Case Study 2: Stability in Food Products

Research on the stability of this compound demonstrated its effectiveness as a food additive. When incorporated into fruit juices, it significantly reduced the rate of oxidation compared to juices without the additive, thereby maintaining color and nutritional value over time .

Mécanisme D'action

The mechanism of action of L-ascorbic acid 2-sulfate dipotassium salt involves its ability to donate electrons, thereby acting as a reducing agent. This property allows it to neutralize free radicals and reduce oxidative stress in biological systems. The compound targets various molecular pathways, including those involved in collagen synthesis and immune function .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-ascorbic acid: The parent compound, known for its antioxidant properties.

L-ascorbic acid 2-phosphate: Another derivative with enhanced stability.

Dehydroascorbic acid: The oxidized form of L-ascorbic acid.

Uniqueness

L-ascorbic acid 2-sulfate dipotassium salt is unique due to its enhanced stability and solubility compared to L-ascorbic acid. The presence of the sulfate group provides additional functional versatility, making it suitable for various research and industrial applications .

Activité Biologique

L-Ascorbic acid 2-sulfate dipotassium salt, a derivative of vitamin C, exhibits significant biological activity that has garnered attention in various fields, including nutrition, pharmacology, and aquaculture. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound is more stable than ascorbic acid itself, making it a valuable compound in food and pharmaceutical industries. Its stability allows it to serve as a reliable source of vitamin C in various formulations. The compound's structure includes a sulfate group that enhances its solubility and bioavailability compared to its parent compound .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Like ascorbic acid, this compound acts as a potent antioxidant. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. This activity is crucial for maintaining cellular health and preventing degenerative diseases .

- Collagen Synthesis : L-ascorbic acid is essential for collagen biosynthesis. It stabilizes the tertiary structure of collagen and influences gene expression related to collagen production. This property is vital for wound healing and skin health .

- Immune Function : The compound enhances immune responses by modulating the activity of immune cells such as neutrophils and lymphocytes. It has been shown to improve the endothelium-dependent response to oxidative stress, which is beneficial in inflammatory conditions .

Antioxidant Efficacy

A study demonstrated that this compound effectively reduced oxidative stress markers in various tissues. The antioxidant capacity was measured using assays that quantify lipid peroxidation and DNA damage, showing significant protective effects at physiological concentrations .

Case Studies in Cancer Treatment

High-dose vitamin C therapies have been explored in advanced cancer patients, where L-ascorbic acid derivatives were administered. In one study involving terminal cancer patients, treatment with high doses of ascorbic acid led to tumor growth retardation in some cases. This suggests that derivatives like L-ascorbic acid 2-sulfate may also hold therapeutic potential in oncology .

Nutritional Supplementation

This compound is used in dietary supplements due to its stability and bioavailability. It serves as a vitamin C source that can be incorporated into various food products without significant degradation .

Aquaculture

In aquaculture, this compound is utilized as an additive in fish feed. Fish possess the enzymatic capability to convert this sulfate derivative back into active vitamin C, which is crucial for preventing scurvy and promoting overall health in aquatic species .

Comparative Table of Biological Activities

| Activity | L-Ascorbic Acid | This compound |

|---|---|---|

| Antioxidant | High | Higher stability and efficacy |

| Collagen Synthesis | Essential | Enhanced stability leading to better outcomes |

| Immune Modulation | Yes | More effective due to improved bioavailability |

| Aquaculture Utility | Limited | Widely used for fish health |

Propriétés

IUPAC Name |

dipotassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O9S.2K/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;/h2,4,7-9H,1H2,(H,11,12,13);;/q;2*+1/p-2/t2-,4+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVMXUPHPZDIMH-YCWPWOODSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6K2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585078 | |

| Record name | dipotassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52174-99-9 | |

| Record name | dipotassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.